molecular formula C7H13NO B1447600 hexahydro-1H-cyclopenta[c]furan-5-amine CAS No. 1361415-15-7

hexahydro-1H-cyclopenta[c]furan-5-amine

Cat. No. B1447600
M. Wt: 127.18 g/mol
InChI Key: KVZWFZRFPLXNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-cyclopenta[c]furan is a cyclic compound . There are similar compounds like cis-hexahydro-1H-cyclopenta[c]furan-5-one and hexahydro-1H-cyclopenta[c]furan-5-one , but specific information about hexahydro-1H-cyclopenta[c]furan-5-amine is not available.

Scientific Research Applications

Synthesis of Cyclopentane Derivatives

A study by Gimazetdinov et al. (2016) describes the synthesis of a new cyclopentane derivative, highlighting a method involving the cleavage of a tricyclic aminal to produce a 1,2,3,4-functionalized cyclopentane. This process provides insights into the synthetic applications of hexahydro-1H-cyclopenta[c]furan-5-amine derivatives in creating complex organic molecules (Gimazetdinov et al., 2016).

Advances in Polyurethane Synthesis

Research by Du et al. (2014) explores the functionalization of primary mono-amine as a chain extender in the synthesis of linear polyurethane with pendant furan groups, leading to the development of cross-linked healable polyurethane containing Diels-Alder bonds. This study illustrates the versatility of hexahydro-1H-cyclopenta[c]furan-5-amine derivatives in polymer science, particularly in enhancing the properties of polyurethane materials (Du et al., 2014).

Catalytic Multicomponent Reactions

Pathipati et al. (2016) report on a diastereoselective multicomponent reaction involving alkynyl enones, aldehydes, and secondary amines, facilitated by an indium catalyst. This method enables the synthesis of highly substituted cyclopenta[c]furan derivatives in a single step, showcasing the role of hexahydro-1H-cyclopenta[c]furan-5-amine derivatives in facilitating complex cycloaddition reactions (Pathipati et al., 2016).

Biomass-Derived Pharmaceutical Synthesis

Galkin et al. (2017) demonstrate the transition from bio-derived 5-hydroxymethylfurfural to pharmaceuticals through the reductive amination of 2,5-diformylfuran. The synthesized bis(aminomethyl)furans serve as building blocks for creating new derivatives with biologically active compound structures, highlighting the potential of hexahydro-1H-cyclopenta[c]furan-5-amine derivatives in green chemistry and pharmaceutical synthesis (Galkin et al., 2017).

Safety And Hazards

Safety information for similar compounds like cis-hexahydro-1H-cyclopenta[c]furan-5-one and hexahydro-1H-cyclopenta[c]furan-5-one are available. They have hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-1-5-3-9-4-6(5)2-7/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZWFZRFPLXNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-1H-cyclopenta[c]furan-5-amine

CAS RN

1361415-15-7
Record name hexahydro-1H-cyclopenta[c]furan-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-1H-cyclopenta[c]furan-5-amine
Reactant of Route 2
hexahydro-1H-cyclopenta[c]furan-5-amine
Reactant of Route 3
Reactant of Route 3
hexahydro-1H-cyclopenta[c]furan-5-amine
Reactant of Route 4
hexahydro-1H-cyclopenta[c]furan-5-amine
Reactant of Route 5
hexahydro-1H-cyclopenta[c]furan-5-amine
Reactant of Route 6
hexahydro-1H-cyclopenta[c]furan-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.